molecular formula C9H15N3O2S B13425282 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol

Cat. No.: B13425282
M. Wt: 229.30 g/mol
InChI Key: UUJQAUPLLAWTNW-UHFFFAOYSA-N
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Description

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.299 g/mol . This compound is known for its relevance in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol typically involves the reaction of 4-amino-2-methylpyrimidine-5-carbaldehyde with 3-mercapto-1,2-propanediol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methylsulfanyl]propane-1,2-diol

InChI

InChI=1S/C9H15N3O2S/c1-6-11-2-7(9(10)12-6)4-15-5-8(14)3-13/h2,8,13-14H,3-5H2,1H3,(H2,10,11,12)

InChI Key

UUJQAUPLLAWTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CSCC(CO)O

Origin of Product

United States

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